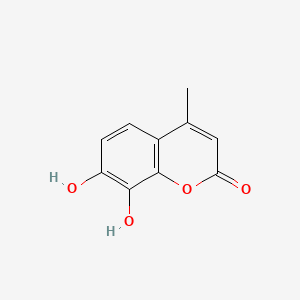

7,8-Dihydroxy-4-methylcoumarin

概要

説明

7,8-ジヒドロキシ-4-メチルクマリンは、クマリンファミリーに属するフェノール化合物です。クマリンは、ベンゼン環とα-ピロン環が融合した構造が特徴です。 7,8-ジヒドロキシ-4-メチルクマリンは、抗炎症、抗酸化、神経保護作用など、重要な生物活性を持つことが知られています .

2. 製法

合成経路と反応条件: 7,8-ジヒドロキシ-4-メチルクマリンは、さまざまな方法で合成できます。効率的な方法の1つは、7,8-ジヒドロキシ-4-メチルクマリンを、酢酸銅(II)一水和物と2:1のモル比で二座O,O-キレート剤として用いる方法です。 この触媒系は、グリーン条件下での1,4-ジ置換-1,2,3-トリアゾールのクリック合成に用いられます . 反応は室温で水相で行われ、超音波処理または反応温度の上昇によって加速できます。

工業生産方法: 7,8-ジヒドロキシ-4-メチルクマリンの工業生産は、通常、市販されている低コストの材料を用いて行われます。 このプロセスはスケーラブルであり、大量に行うことができます .

準備方法

Synthetic Routes and Reaction Conditions: 7,8-Dihydroxy-4-methylcoumarin can be synthesized through various methods. One efficient method involves the use of this compound as a bidentate O,O-chelating agent with copper(II) acetate monohydrate in a 2:1 molar ratio. This catalytic system is used for the click synthesis of 1,4-disubstituted-1,2,3-triazoles under green conditions . The reaction is carried out in an aqueous phase at room temperature and can be accelerated by sonication or increasing the reaction temperature.

Industrial Production Methods: The industrial production of this compound typically involves the use of commercially available low-cost materials. The process is scalable and can be performed in large quantities .

化学反応の分析

反応の種類: 7,8-ジヒドロキシ-4-メチルクマリンは、次のようなさまざまな化学反応を起こします。

酸化: 酸化されて、さまざまな誘導体を形成することができます。

還元: 還元反応によって官能基を修飾することができます。

置換: さまざまな誘導体を形成するために置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が用いられます。

置換: 酸無水物やハロアルカンなどの試薬が一般的に用いられます。

主な生成物:

- モノアセチル化8-アセトキシ-4-メチルクマリン

- 7,8-ジアセトキシ-4-メチルクマリン

4. 科学研究への応用

7,8-ジヒドロキシ-4-メチルクマリンは、科学研究において幅広い応用があります。

科学的研究の応用

Antioxidant Properties

Mechanism of Action

DHMC exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Its catecholic structure contributes to its stability and efficacy in neutralizing reactive oxygen species (ROS) .

Case Study

In a study involving PC12 cells, DHMC demonstrated significant protective effects against hydrogen peroxide-induced cytotoxicity. The compound inhibited ROS formation and improved cell viability in a dose-dependent manner .

| Study | Cell Type | Concentration | Effect |

|---|---|---|---|

| PC12 | Varies | Reduced ROS formation | |

| HT-22 | Varies | Inhibited glutamate toxicity |

Neuroprotective Effects

Research Findings

DHMC has been shown to protect neuronal cells from oxidative stress and ischemic injury. In vitro studies indicated that DHMC reduces glutamate-induced cell death in hippocampal HT-22 cells by preventing glutathione depletion . In vivo studies on neonatal rats revealed that DHMC administration after hypoxia/ischemia significantly reduced infarct volume and improved neurological outcomes .

Data Table: Neuroprotection Studies

| Study | Model | Treatment Timing | Outcome |

|---|---|---|---|

| Neonatal Rats | 4 hours post-injury | Reduced infarct volume | |

| HT-22 Cells | 24 hours post-treatment | Increased cell viability |

Anti-inflammatory Activities

Mechanism of Action

DHMC has been identified as a potent anti-inflammatory agent. It downregulates the production of pro-inflammatory cytokines and mediators such as nitric oxide and prostaglandin E2 in various cellular models .

Case Study

In a study examining the effects of DHMC on inflammation, it was found that treatment led to a significant reduction in inflammatory markers in a dose-dependent manner .

| Study | Inflammatory Model | Treatment Duration | Key Findings |

|---|---|---|---|

| RAW264.7 Macrophages | 24 hours | Decreased NO and PGE2 levels |

Hepatoprotective Effects

Research Findings

Recent studies have highlighted the hepatoprotective potential of DHMC against cholestasis induced by alpha-naphthyl isothiocyanate (ANIT). DHMC was shown to activate the farnesoid X receptor (FXR), which plays a crucial role in bile acid homeostasis and liver protection .

Data Table: Hepatoprotection Studies

| Study | Model | Treatment Duration | Outcome |

|---|---|---|---|

| ANIT-treated Mice | 7 days | Alleviated liver injury markers | |

| HepaRG Cells | 24 hours | Reduced hepatotoxicity |

Potential for Drug Development

Given its diverse biological activities, DHMC is being explored for potential therapeutic applications in treating various conditions such as neurodegenerative diseases, liver disorders, and inflammatory diseases. The compound's ability to modulate key biological pathways presents opportunities for developing novel pharmacological agents.

作用機序

7,8-ジヒドロキシ-4-メチルクマリンの作用機序は、さまざまな分子標的と経路との相互作用を含みます。

類似化合物との比較

7,8-ジヒドロキシ-4-メチルクマリンは、次のような他の類似化合物と比較することができます。

- 7,8-ジアセトキシ-4-メチルクマリン

- 7-ヒドロキシ-4-メチルクマリン

- 8-アセトキシ-4-メチルクマリン

独自性: 7,8-ジヒドロキシ-4-メチルクマリンは、7位と8位に2つのヒドロキシル基を持つことが特徴であり、このことが強力な生物活性を発揮する要因となっています。 7,8-ジアセトキシ-4-メチルクマリンなどの誘導体は、抗炎症作用が強化されています .

生物活性

7,8-Dihydroxy-4-methylcoumarin (DHMC) is a naturally occurring compound known for its diverse biological activities, including neuroprotective, hepatoprotective, and anti-inflammatory effects. This article explores the biological activity of DHMC based on various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Neuroprotective Effects

DHMC has been shown to provide significant neuroprotection against oxidative stress and glutamate toxicity. In a study conducted on hippocampal HT-22 cells, DHMC demonstrated a concentration-dependent protective effect against glutamate-induced toxicity. This was attributed to its ability to inhibit glutathione depletion and the generation of reactive oxygen species (ROS), thereby exerting antioxidant effects. Additionally, DHMC was found to regulate the expression of hippocalcin, a protein that plays a crucial role in calcium homeostasis and cell survival .

Table 1: Neuroprotective Effects of DHMC

| Study | Model | Findings |

|---|---|---|

| HT-22 Cells | Inhibited glutamate-induced oxidative stress | |

| Neonatal Rats | Reduced infarct volume post-hypoxia/ischemia |

Hepatoprotective Activity

Recent studies have highlighted the hepatoprotective properties of DHMC against cholestasis induced by alpha-naphthyl isothiocyanate (ANIT). In both in vitro and in vivo models, DHMC was found to activate the Farnesoid X receptor (FXR), leading to the regulation of CYP7A1, an enzyme involved in bile acid synthesis. This activation resulted in reduced serum markers of liver injury and protection against hepatic necrosis .

Table 2: Hepatoprotective Effects of DHMC

| Study | Model | Findings |

|---|---|---|

| HepaRG Cells | Alleviated ANIT-induced hepatotoxicity | |

| Mouse Model | Reduced liver enlargement and necrosis |

Anti-inflammatory Properties

DHMC has also been investigated for its anti-inflammatory activities. A study indicated that it could inhibit the production of pro-inflammatory cytokines, thus suggesting its potential use in treating inflammatory diseases. The compound's ability to modulate inflammatory pathways further supports its therapeutic potential .

Table 3: Anti-inflammatory Effects of DHMC

The biological activities of DHMC can be attributed to several mechanisms:

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

- Regulation of Calcium Homeostasis : Modulating proteins like hippocalcin to prevent calcium-induced cell death.

- FXR Activation : Enhancing bile acid metabolism and reducing liver injury.

- Cytokine Modulation : Inhibiting inflammatory mediators.

Case Studies

- Neuroprotection in Ischemic Injury : A study demonstrated that administration of DHMC reduced infarct volume in neonatal rats following hypoxic injury, showcasing its potential as a treatment for ischemic stroke .

- Cholestatic Liver Disease : In a mouse model, DHMC administration led to significant improvements in liver function tests and histopathological assessment after ANIT-induced injury, indicating its promise in managing cholestatic conditions .

特性

IUPAC Name |

7,8-dihydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-5-4-8(12)14-10-6(5)2-3-7(11)9(10)13/h2-4,11,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQBYMPNIJXFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175295 | |

| Record name | 7,8-Dihydroxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2107-77-9 | |

| Record name | 7,8-Dihydroxy-4-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2107-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dihydroxy-4-methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002107779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyldaphnetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyldaphnetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,8-Dihydroxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-dihydroxy-4-methyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。